2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one
Description
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a heterocyclic molecule featuring a quinazolin-4-one core fused with a 1,3-oxazole ring. Key structural elements include:
- A 3,4-dihydroquinazolin-4-one scaffold, known for its pharmacological relevance in antimicrobial and anticancer agents .
- A 1,3-oxazole substituent at position 2, bearing a 4-ethoxyphenyl group and a methyl group at positions 2 and 5, respectively.
- A sulfanyl (-S-) linker bridging the oxazole and quinazolinone moieties, which may influence redox stability compared to sulfonyl analogs .
- A 3-methoxyphenylmethyl group at position 3, contributing to steric bulk and electronic modulation of the quinazolinone core .
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-[(3-methoxyphenyl)methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O4S/c1-4-35-22-14-12-21(13-15-22)27-30-26(19(2)36-27)18-37-29-31-25-11-6-5-10-24(25)28(33)32(29)17-20-8-7-9-23(16-20)34-3/h5-16H,4,17-18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGUMUUONPMKLMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}sulfanyl)-3-[(3-methoxyphenyl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of the compound is , with a structure characterized by the presence of oxazole and quinazoline moieties. These structural features are often associated with various biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxazole and quinazoline rings exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli, S. aureus | 32 µg/mL |
| Compound B | P. aeruginosa | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
Note: MIC values are indicative and vary based on experimental conditions.
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays such as DPPH radical scavenging and ABTS assays. These tests measure the ability of the compound to neutralize free radicals, which is crucial for mitigating oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH Scavenging | 25 |
| ABTS Scavenging | 30 |
Anti-inflammatory Effects
Compounds with similar structures have also been evaluated for their anti-inflammatory effects. They may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.
Case Study:
A recent study investigated a related quinazoline derivative's effect on inflammation in a murine model of arthritis. The results demonstrated a significant reduction in paw swelling and inflammatory cytokine levels after treatment with the compound.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds like this often inhibit enzymes critical for microbial survival or inflammation.
- Receptor Modulation: Interaction with specific receptors can modulate cellular responses, affecting processes such as cell proliferation and apoptosis.
- Radical Scavenging: The antioxidant activity is attributed to the ability of certain functional groups within the molecule to donate electrons to free radicals.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
The target compound shares structural homology with several bioactive heterocycles but differs in core scaffolds and substituents:
Key Differences:
- The 1,3-oxazole core (target) vs.
- Ethoxy vs. Methoxy Groups : Ethoxy’s larger size may enhance lipophilicity and metabolic stability compared to methoxy .
- Sulfanyl vs. Sulfonyl Linkers : Sulfanyl groups are more prone to oxidation but less electron-withdrawing than sulfonyl groups, affecting reactivity and pharmacokinetics .
Pharmacokinetic and Physicochemical Properties
Challenges:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
